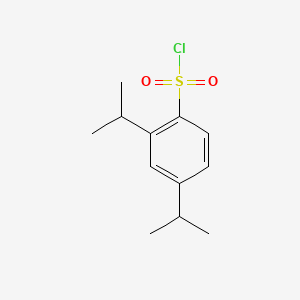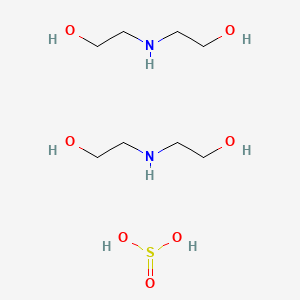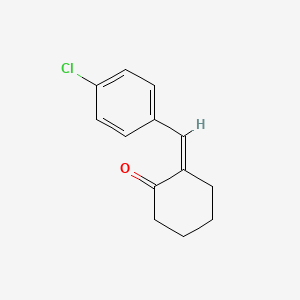
2-(4-Chlorobenzylidene)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobenzylidene)cyclohexanone is an organic compound with the molecular formula C13H13ClO. It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a 4-chlorobenzylidene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Chlorobenzylidene)cyclohexanone can be synthesized through the cross-aldol condensation of cyclohexanone with 4-chlorobenzaldehyde. The reaction is typically catalyzed by p-toluenesulfonic acid under solvent-free conditions, which makes the process environmentally friendly and efficient . The reaction proceeds as follows:
- Mix cyclohexanone and 4-chlorobenzaldehyde in the presence of p-toluenesulfonic acid.
- Heat the mixture to facilitate the condensation reaction.
- Isolate the product by filtration and purification.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorobenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorobenzylidene group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Chlorobenzylidene)cyclohexanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Chlorobenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
2-(4-Chlorobenzylidene)cyclohexanone can be compared with other similar compounds, such as:
2,6-Bis(4-chlorobenzylidene)cyclohexanone: This compound has two chlorobenzylidene groups and exhibits different chemical properties and applications.
2-(2-Chlorobenzylidene)cyclohexanone:
2,7-Bis(4-chlorobenzylidene)cycloheptanone: This compound has a larger ring structure, leading to different chemical behavior and uses.
Propriétés
Numéro CAS |
24765-16-0 |
|---|---|
Formule moléculaire |
C13H13ClO |
Poids moléculaire |
220.69 g/mol |
Nom IUPAC |
(2Z)-2-[(4-chlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H13ClO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-9H,1-4H2/b11-9- |
Clé InChI |
VTVVPTRDNLXHFT-LUAWRHEFSA-N |
SMILES isomérique |
C1CCC(=O)/C(=C\C2=CC=C(C=C2)Cl)/C1 |
SMILES canonique |
C1CCC(=O)C(=CC2=CC=C(C=C2)Cl)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)

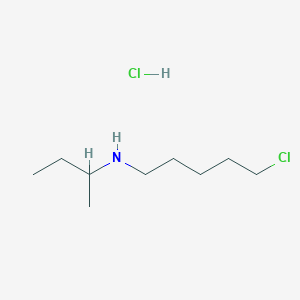

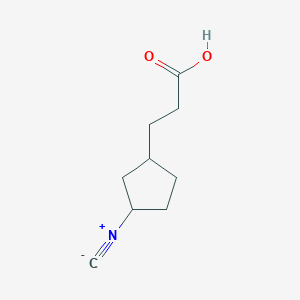

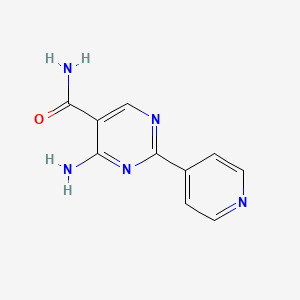


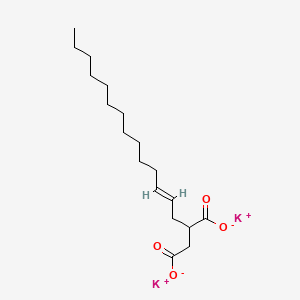
![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)
